Technical Guide: Mechanism of Action of 2-Amino-8-bromopurineriboside
Technical Guide: Mechanism of Action of 2-Amino-8-bromopurineriboside
This technical guide provides an in-depth analysis of 2-Amino-8-bromopurineriboside (CAS: 3001-47-6), examining its chemical identity, structural pharmacology, and mechanism of action (MoA) within the context of 8-substituted purine nucleosides.
Executive Summary & Chemical Identity
2-Amino-8-bromopurineriboside (also known as 8-bromo-2-aminopurine riboside) is a synthetic purine nucleoside analog. It is structurally characterized by the presence of a bromine atom at the C8 position and an amino group at the C2 position of the purine ring, lacking the C6-oxo group found in guanosine.
-
IUPAC Name: 2-amino-8-bromo-9-
-D-ribofuranosylpurine -
Molecular Formula:
[2][3] -
Primary Classification: Purine Nucleoside Analog; Structural Probe; TLR7/8 Agonist Scaffold.
Core Mechanism: The biological activity of 2-Amino-8-bromopurineriboside is driven by two distinct mechanistic pillars:
-
Conformational Locking (Biophysical): The bulky C8-bromine atom sterically clashes with the ribose sugar, forcing the nucleoside into the syn conformation . This contrasts with the anti conformation typical of natural nucleosides, altering its interaction with polymerases and receptors.
-
Immunostimulation (Pharmacological): Like its close analog 8-Bromoguanosine , this molecule belongs to a class of ribonucleosides that act as agonists for Toll-like Receptors 7 and 8 (TLR7/8) , initiating the MyD88-dependent inflammatory signaling cascade.
Molecular Mechanism of Action[5]
The "Syn" Conformation Lock
The defining feature of 8-bromo-substituted purines is the steric hindrance introduced by the halogen atom. In natural purines (Adenosine, Guanosine), the base rotates freely but prefers the anti conformation (base projected away from the sugar) to minimize steric clash.
-
Mechanism: In 2-Amino-8-bromopurineriboside, the Van der Waals radius of the Bromine atom (1.85 Å) at C8 clashes with the O4' of the ribose ring when in the anti position.
-
Result: The molecule is energetically forced into the syn conformation (base over the sugar).
-
Biological Consequence:
-
Enzyme Inhibition: Most polymerases require the anti conformation for DNA/RNA incorporation. Consequently, 8-bromo-nucleosides are poor substrates for replication but potent inhibitors of specific nucleoside processing enzymes.
-
Receptor Recognition: The syn conformation presents a unique electrostatic face (C8-Br and N7) to binding pockets, a critical feature for TLR7/8 recognition.
-
TLR7/8 Agonism & Signaling Pathway
While 8-Bromoguanosine (6-oxo derivative) is the canonical TLR7 agonist, the 2-amino-8-bromo scaffold shares the essential pharmacophore required for endosomal TLR activation.
-
Endosomal Uptake: The nucleoside enters immune cells (Dendritic Cells, Macrophages) via nucleoside transporters (ENT1/2) and localizes to the endosome.
-
Receptor Binding: It binds to the hydrophobic pocket of the TLR7/8 dimer interface . The C8-bromine enhances affinity through hydrophobic interactions, while the ribose moiety interacts with hydrophilic residues.
-
Signal Transduction:
-
MyD88 Recruitment: Ligand binding causes a conformational change in TLR7/8, recruiting the adaptor protein MyD88 .
-
Kinase Cascade: MyD88 recruits IRAK4 and IRAK1 , leading to the activation of TRAF6 .
-
Transcription Factor Activation:
-
NF-
B: Translocates to the nucleus to induce pro-inflammatory cytokines (TNF- , IL-6). -
IRF7: Phosphorylated IRF7 induces Type I Interferons (IFN-
/ ), establishing an antiviral state.
-
-
Visualization: TLR7/8 Signaling Pathway[5][6][7][8][9]
The following diagram illustrates the downstream signaling cascade initiated by 8-substituted purine nucleosides.
Figure 1: Signal transduction pathway of 8-bromo-purine nucleosides via TLR7/8, leading to cytokine and interferon release.[5][6]
Experimental Protocols
To validate the mechanism of action, the following protocols are standard for 8-substituted purine nucleosides.
HEK-Blue™ TLR7 Reporter Assay
This assay quantifies the agonist's potency (EC50) by measuring NF-
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen).
-
QUANTI-Blue™ detection medium.
-
Positive Control: R848 (Resiquimod).
-
Test Compound: 2-Amino-8-bromopurineriboside (dissolved in DMSO).
Protocol:
-
Preparation: Suspend HEK-Blue hTLR7 cells in culture medium to a density of
cells/mL. -
Plating: Add 180 µL of cell suspension per well in a 96-well plate.
-
Stimulation: Add 20 µL of the test compound at varying concentrations (e.g., 1 µM to 100 µM). Include DMSO vehicle control and R848 (1 µM) positive control.
-
Incubation: Incubate for 24 hours at 37°C, 5%
. -
Detection: Add 20 µL of supernatant to 180 µL of QUANTI-Blue solution. Incubate for 1–3 hours.
-
Readout: Measure absorbance (OD) at 620–655 nm. A blue color indicates SEAP (Secreted Embryonic Alkaline Phosphatase) activity driven by NF-
B.
PBMC Cytokine Profiling
To confirm activity in primary human cells.
Protocol:
-
Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Culture: Plate PBMCs at
cells/mL in RPMI-1640 medium. -
Treatment: Treat with 2-Amino-8-bromopurineriboside (10–100 µM) for 24 hours.
-
Analysis: Collect supernatant. Quantify TNF-
and IFN- using commercial ELISA kits.-
Note: 8-substituted guanosines typically induce high levels of TNF-
and IL-8.
-
Data Summary: Structure-Activity Relationship (SAR)[7]
The following table contextualizes the activity of 2-Amino-8-bromopurineriboside within the 8-substituted purine class.
| Compound | C2 Substituent | C6 Substituent | C8 Substituent | Conformation | Primary Activity |
| 2-Amino-8-Br-Purine Riboside | Syn | Structural Probe / Weak TLR Agonist | |||
| 8-Bromoguanosine | Syn | Potent TLR7 Agonist / B-cell Activator | |||
| 8-Bromoadenosine | Syn | Weak TLR7 Agonist / Stress Marker | |||
| Guanosine | Anti | Metabolic Precursor (Inactive on TLR) |
Key Insight: The C6-oxo group (present in Guanosine) is critical for maximal TLR7 potency. The 2-Amino-8-bromo derivative (lacking C6-oxo) retains the syn conformation but typically exhibits lower potency than 8-Bromoguanosine, making it a valuable negative control or intermediate for SAR studies.
References
-
Tavale, S. S., & Sobell, H. M. (1970). Crystal and molecular structure of 8-bromoguanosine and 8-bromoadenosine, two purine nucleosides in the syn conformation. Journal of Molecular Biology, 48(1), 109-123. Link
-
Lee, J., et al. (2003). Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7. Proceedings of the National Academy of Sciences, 100(11), 6646-6651. Link
-
PubChem. (n.d.). 2-Amino-8-bromopurineriboside (CID 86339913).[2] National Center for Biotechnology Information. Link
-
Chatgilialoglu, C., et al. (2008). One-Electron Reduction of 8-Bromo-2-aminoadenosine in the Aqueous Phase: Radiation Chemical and DFT Studies of the Mechanism. The Journal of Physical Chemistry B, 112(39), 12416–12423. Link
Sources
- 1. 2-Bromo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine|BLD Pharm [bldpharm.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3001-47-6|2-Amino-8-bromopurineriboside|BLD Pharm [bldpharm.com]
- 5. TLR7/8 Agonist Treatment Induces an Increase in Bone Marrow Resident Dendritic Cells and Hematopoietic Progenitor Expansion and Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
